molecular formula C19H22N6OS B2643490 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946282-69-5

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2643490
CAS No.: 946282-69-5
M. Wt: 382.49
InChI Key: LFKOBEGNGBGUST-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally begins with the synthesis of the core pyrazolopyrimidine structure. Common methods involve cyclization reactions using appropriate starting materials such as substituted hydrazines and nitriles under acidic or basic conditions.

Industrial Production Methods: For industrial-scale production, this compound is typically synthesized via high-throughput methodologies, utilizing flow chemistry techniques to optimize yield and purity. Solvents like DCM (dichloromethane) and DMF (dimethylformamide) may be used, alongside catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibits reactivity in various chemical environments:

  • Oxidation: It can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.

  • Reduction: The reduction of the pyrazolopyrimidine ring can lead to partially or fully saturated compounds.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and pyrazolopyrimidine rings.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO4, H2O2

  • Reducing agents: NaBH4, LiAlH4

  • Solvents: DMF, THF (tetrahydrofuran), ethanol

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed:

  • Oxidized derivatives (sulfoxides, sulfones)

  • Reduced pyrazolopyrimidine derivatives

  • Substituted benzamide derivatives

Scientific Research Applications

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds extensive use in:

  • Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

  • Biology: Inhibiting specific enzymes or receptors, useful in drug discovery processes.

  • Medicine: Investigating its role as a potential therapeutic agent for diseases like cancer, owing to its ability to modulate signaling pathways.

  • Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The compound interacts with molecular targets by binding to specific active sites, leading to:

  • Inhibition of enzymatic activity (e.g., kinase inhibitors)

  • Modulation of receptor activity, affecting cell signaling pathways The pathways involved often include key cellular processes such as apoptosis, cell proliferation, and DNA repair mechanisms.

Comparison with Similar Compounds

Compared to other benzamide derivatives and pyrazolopyrimidine-based compounds, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its:

  • Unique structural combination of a methylthio group with a pyrrolidine ring.

  • Enhanced biological activity due to the specific substitutions on the pyrazolopyrimidine ring.

  • Higher stability and reactivity in synthetic applications.

Similar Compounds:

  • N-(2-(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-27-19-22-16(24-10-5-6-11-24)15-13-21-25(17(15)23-19)12-9-20-18(26)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKOBEGNGBGUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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